B1576296 Kalata B12

Kalata B12

Numéro de catalogue: B1576296
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Kalata B12 is a cyclotide, a family of plant-derived cyclic peptides stabilized by three disulfide bonds forming a cystine knot. Unlike most cyclotides, Kalata B12 uniquely substitutes the conserved glutamic acid (Glu) residue in loop 1 with aspartic acid (Asp) . This substitution impacts its structural stability and bioactivity. Cyclotides are renowned for their resistance to thermal, chemical, and enzymatic degradation, making them promising scaffolds for drug design . Kalata B12, isolated from Oldenlandia affinis, shares the cyclic cystine knot motif but exhibits reduced hemolytic and membrane-disrupting activities compared to prototypic cyclotides like Kalata B1 .

Propriétés

Bioactivité

Antimicrobial

Séquence

GSLCGDTCFVLGCNDSSCSCNYPICVKD

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Conserved Residues and Structural Deviations

Cyclotides typically feature a conserved Glu in loop 1, critical for hydrogen bonding with loop 3 and structural stability. Kalata B12’s Asp substitution disrupts this network, leading to increased conformational flexibility . In contrast:

  • Kalata B1 (Möbius subfamily): Retains Glu6 in loop 1, stabilizing a rigid hydrophobic patch essential for membrane interaction .
  • Cycloviolacin O2 (Bracelet subfamily): Contains Glu6 but exhibits greater hydrophobicity in loops 2 and 5, enhancing membrane disruption .
  • Kalata B7 (Möbius subfamily): Shares structural homology with B1 but has a positively charged residue in loop 2, reducing hydrophobic surface area .

Table 1: Key Structural Features of Cyclotides

Cyclotide Subfamily Conserved Glu in Loop 1 Hydrophobic Patch Characteristics Structural Stability
Kalata B12 Möbius Asp (E→D mutation) Reduced hydrophobic exposure Moderate (flexible)
Kalata B1 Möbius Glu6 Large hydrophobic patch (loops 5/6) High
Cycloviolacin O2 Bracelet Glu6 Extended hydrophobic regions (loops 2/5) High
Kalata B7 Möbius Glu6 Smaller hydrophobic interface (loop 2 gap) Moderate

Functional Comparison: Bioactivity and Mechanisms

Hemolytic and Membrane-Disrupting Activities

The Asp substitution in Kalata B12 abolishes its hemolytic activity, unlike Kalata B1 and Cycloviolacin O2, which disrupt membranes via hydrophobic interactions .

  • Kalata B1 : IC₅₀ = 5.0 μM (14-hour hemolysis assay) .
  • Cycloviolacin O2 : 10-fold greater lytic activity than B1, selective for anionic membranes .
  • Kalata B8 : Lacks hemolytic activity despite structural homology, attributed to hydrophilic residues in loop 6 .

Table 2: Hemolytic and Anti-HIV Activities

Cyclotide Hemolytic Activity (IC₅₀) Anti-HIV Activity (EC₅₀) Key Functional Residues
Kalata B12 Inactive Not reported Asp in loop 1
Kalata B1 5.0 μM 0.9 μM Glu6, Arg28
Cycloviolacin O2 0.5 μM 0.2 μM Glu6, Trp23

Mechanistic Insights

Cyclotides primarily act via membrane disruption, facilitated by surface-exposed hydrophobic patches. Kalata B1’s D-enantiomer retains ~50% hemolytic activity, confirming chirality-independent lipid interactions . In contrast, Kalata B12’s reduced hydrophobicity and flexibility impair membrane aggregation, critical for pore formation .

Stability and Folding Efficiency

Proteolytic and Thermal Stability

Kalata B1 retains >95% integrity after 5 hours with chymotrypsin, while linear analogs degrade rapidly . Kalata B12’s folding efficiency is reduced due to disrupted hydrogen bonding, though its cyclic backbone still confers resistance compared to linear peptides .

Table 3: Stability Metrics

Cyclotide Proteolytic Stability (5h) Folding Efficiency Thermal Denaturation (Tm)
Kalata B12 Moderate (~70% intact) Reduced Not reported
Kalata B1 High (>95% intact) High >80°C
Cycloviolacin O2 High High >85°C

Implications for Drug Design

The conserved Glu in cyclotides is a hotspot for engineering:

  • Kalata B1 Mutants : Lysine substitutions in loops 3/6 enhance nematocidal activity without compromising stability .
  • Cycloviolacin O2 : Methylation of Glu6 increases membrane disruption, suggesting tunable hydrophobicity .
  • Kalata B12 : Serves as a model for studying the role of charged residues in cyclotide dynamics .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.